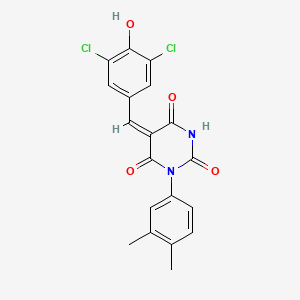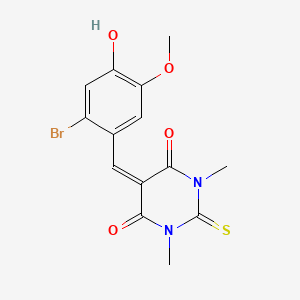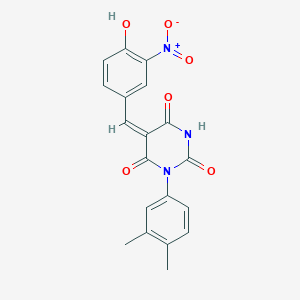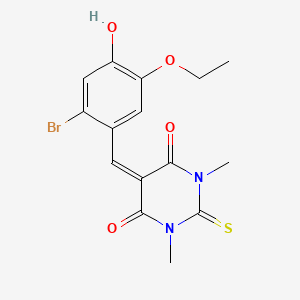![molecular formula C20H15N3O4S B5908503 N-(4-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5908503.png)
N-(4-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide, commonly known as NAPTA, is a chemical compound that has garnered significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry.
科学研究应用
NAPTA has been studied for its potential applications in various fields of scientific research. In the field of medicine, NAPTA has been shown to have anti-cancer properties. Studies have shown that NAPTA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. NAPTA has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that NAPTA inhibits the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
In the field of pharmacology, NAPTA has been studied for its potential use as a drug delivery system. Studies have shown that NAPTA can be used to encapsulate drugs and deliver them to specific cells or tissues. This has the potential to improve the efficacy and reduce the toxicity of drugs.
作用机制
The mechanism of action of NAPTA is not fully understood. However, studies have shown that NAPTA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. NAPTA also inhibits the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that NAPTA has biochemical and physiological effects on cells and tissues. NAPTA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. NAPTA also inhibits the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using NAPTA in lab experiments include its anti-cancer properties, potential use as a drug delivery system, and inhibition of beta-amyloid plaque formation. The limitations of using NAPTA in lab experiments include its relatively low yield and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on NAPTA. One direction is to further study its anti-cancer properties and potential use as a drug delivery system. Another direction is to study its potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to improve its yield.
合成方法
The synthesis of NAPTA involves the reaction of 3-nitrophenylacrylic acid with 4-aminophenyl-2-thiophenecarboxamide in the presence of a coupling agent. The reaction produces NAPTA, which is then purified using column chromatography. The yield of NAPTA is typically around 60%.
属性
IUPAC Name |
N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c24-19(11-6-14-3-1-4-17(13-14)23(26)27)21-15-7-9-16(10-8-15)22-20(25)18-5-2-12-28-18/h1-13H,(H,21,24)(H,22,25)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVFUAAMKXQUBP-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5908421.png)

![2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone](/img/structure/B5908438.png)


![N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide](/img/structure/B5908457.png)
![1-(3,4-dimethylphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5908458.png)
![N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5908465.png)
![N'-[1-(3-methoxyphenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5908487.png)

![4-(4-{[5-(2-fluorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5908498.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5908506.png)
![5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid](/img/structure/B5908520.png)
